Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H19BrN4O2 and its molecular weight is 343.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Biological Activities : Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized for various biological activities. One study discussed the synthesis and characterization of a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, emphasizing its crystal structure and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis : The crystal structure of related compounds like tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been explored, demonstrating the compound's unique chemical structure and potential pharmacological relevance (Gumireddy et al., 2021).
Biological Evaluation
Antibacterial and Antifungal Activities : Derivatives of this compound have been evaluated for antibacterial and antifungal activities. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative exhibited moderate activity against various microorganisms (Kulkarni et al., 2016).
Anti-Obesity Potential : Certain tert-butyl-5-methylpyrimidin-piperazine derivatives have shown promising anti-obesity activities, with specific compounds significantly reducing triglyceride levels and improving obesity-related symptoms in animal models (Chen et al., 2014).
Chemical Properties and Applications
Catalytic Activity : The compound has been used in the synthesis of polymers with catalytic activities, such as in acylation chemistry. This highlights its potential as a catalyst in chemical reactions (Mennenga et al., 2015).
Intermediates in Drug Synthesis : Various derivatives of this compound serve as key intermediates in the synthesis of biologically active compounds, including potential anticancer and antipsychotic drugs. Their synthesis and structure have been extensively studied for this purpose (Kong et al., 2016).
Corrosion Inhibition : Research has explored the use of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate as an effective anticorrosive agent for carbon steel, demonstrating its potential in industrial applications (Praveen et al., 2021).
Cascade Reactions in Organic Synthesis : The compound has been utilized in anionic cascade recyclizations, forming novel chemical structures and highlighting its role in advanced organic synthesis techniques (Ivanov, 2020).
Safety and Hazards
The safety information for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate” are currently unknown This compound is a relatively new chemical entity and there is limited information available about its biological targets
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown . Understanding the pathways this compound affects would provide insights into its potential therapeutic applications and side effects.
Properties
IUPAC Name |
tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCBGXCNXOKVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620006 | |
Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374930-88-8 | |
Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.